Physicochemical Profiling and Analytical Characterization of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
Physicochemical Profiling and Analytical Characterization of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid
Introduction & Structural Rationale
(R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is a highly functionalized, chiral bifunctional building block increasingly utilized in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and rigidified linker systems. The molecular architecture features a central pyrrolidine ring substituted with an N -linked acetic acid moiety and a C-3 methoxycarbonyl (ester) group with defined (R)-stereochemistry.
Understanding the physicochemical behavior of this molecule is critical for formulation, purification, and downstream synthetic applications. The presence of both a basic tertiary amine and an acidic carboxylic acid dictates that the molecule exists primarily as a zwitterion at physiological pH. This whitepaper provides a rigorous analysis of its acid-base equilibria, lipophilicity, and stability, alongside field-proven, self-validating protocols for empirical characterization.
Quantitative Physicochemical Profile
The following table summarizes the core physicochemical parameters of the molecule. Values are derived from predictive models grounded in structurally analogous[1].
| Parameter | Value / Description | Rationale / Causality |
| Molecular Formula | C₈H₁₃NO₄ | - |
| Molecular Weight | 187.19 g/mol | Optimal for low-molecular-weight linker applications. |
| pKa₁ (Carboxylic Acid) | ~2.8 | Typical for N -alkylated acetic acids. |
| pKa₂ (Pyrrolidine NH⁺) | ~9.2 | Lower than unsubstituted pyrrolidine (pKa 11.3) due to the electron-withdrawing inductive effect of the C-3 ester. |
| LogD (pH 7.4) | -1.5 to -2.0 | High polarity driven by the zwitterionic state at physiological pH. |
| Topological Polar Surface Area (TPSA) | 66.8 Ų | Sum of contributions from the amine, carboxylic acid, and ester oxygen atoms. |
| Hydrogen Bond Donors (HBD) | 1 | The carboxylic acid -OH (in un-ionized state). |
| Hydrogen Bond Acceptors (HBA) | 5 | Nitrogen (1), Ester Oxygens (2), Carboxylic Oxygens (2). |
Acid-Base Equilibria & Zwitterionic Dynamics
The physicochemical behavior of (R)-2-(3-(methoxycarbonyl)pyrrolidin-1-yl)acetic acid is governed by its two ionizable centers. The proximity of the basic pyrrolidine nitrogen to the carboxylic acid creates a dynamic protonation equilibrium.
At highly acidic pH (pH < 2.0), the molecule exists as a cation. As the pH rises above the pKa of the carboxylic acid (~2.8), the proton is lost, yielding a net-neutral, highly polar zwitterion . This state dominates across the physiological pH range (pH 3.0 to 8.5). At basic pH (pH > 9.5), the pyrrolidinium ion deprotonates, rendering the molecule an anion.
Fig 1: pH-dependent protonation states and acid-base equilibria.
Chemical Stability & Degradation Kinetics
While the pyrrolidine core and the N -acetic acid linkage are highly stable under standard conditions, the methoxycarbonyl group at the C-3 position introduces a liability for base-catalyzed ester hydrolysis. If the molecule is exposed to pH > 9.0 during purification (e.g., anion-exchange chromatography) or formulation, the ester will undergo nucleophilic attack by hydroxide ions, degrading the molecule into (R)-1-(carboxymethyl)pyrrolidine-3-carboxylic acid and methanol.
Fig 2: Base-catalyzed ester hydrolysis degradation pathway.
Validated Experimental Methodologies
To ensure scientific integrity, the empirical determination of pKa and LogD must rely on self-validating systems. The choice of analytical techniques is driven by the molecule's specific properties: because the pyrrolidine ring lacks a conjugated π -system adjacent to the ionizable centers, UV-spectrophotometric titration is ineffective. Therefore, potentiometric titration is the gold standard[2].
Protocol 1: Potentiometric Determination of pKa
This protocol isolates the buffering capacity of the analyte from the background solvent, ensuring high-fidelity pKa calculation via a Bjerrum plot.
Methodology:
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System Calibration: Standardize a high-precision glass pH electrode using certified reference buffers at pH 4.00, 7.00, and 10.00 at exactly 25.0 ± 0.1 °C.
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Sample Preparation: Dissolve the analyte to a concentration of 2.0 mM in a 0.15 M KCl aqueous solution. Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength, mimicking physiological conditions and preventing fluctuations in the activity coefficients of the ions during titration.
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Blank Titration (Self-Validation): Titrate a blank 0.15 M KCl solution with 0.1 M KOH to establish a baseline curve. This accounts for dissolved CO₂ and inherent solvent buffering.
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Analyte Acidification: Lower the pH of the analyte solution to 1.5 using 0.1 M HCl to ensure complete protonation of both the amine and the carboxylate.
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Titration: Incrementally add 0.1 M KOH (CO₂-free) in 0.05 mL steps under a nitrogen atmosphere, recording the pH after equilibrium is reached for each addition.
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Data Analysis: Subtract the blank curve from the sample curve. Calculate pKa₁ and pKa₂ using the half-equivalence points on the first derivative plot.
Fig 3: Self-validating potentiometric titration workflow for pKa determination.
Protocol 2: Shake-Flask Method for LogD (pH 7.4)
Reverse-Phase HPLC (OECD 117) is often inaccurate for basic pyrrolidines due to secondary interactions with residual silanols on the silica stationary phase. Therefore, the classical Shake-Flask Method [3] is required for accurate lipophilicity assessment.
Methodology:
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Solvent Saturation: Stir equal volumes of n -octanol and 10 mM phosphate buffer (pH 7.4) together for 24 hours. Causality: Mutually saturating the phases prevents volume changes caused by solvent partitioning during the actual experiment, which would otherwise skew concentration calculations.
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Analyte Introduction: Dissolve an accurately weighed amount of the analyte in the saturated buffer phase to achieve a concentration of 1 mg/mL.
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Equilibration: Transfer 5 mL of the spiked buffer and 5 mL of saturated n -octanol into a glass vial. Shake mechanically at 100 rpm for 60 minutes at 25 °C.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase boundaries.
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Quantification (Self-Validation): Extract aliquots from both the aqueous and octanol phases. Quantify the analyte concentration in both phases using LC-MS/MS. Causality: Measuring both phases allows for a mass balance calculation. If the sum of the mass in both phases does not equal the initial input mass (±5%), the assay is invalid (indicating precipitation or interfacial adsorption).
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Calculation: LogD = Log₁₀([Concentration in Octanol] /[Concentration in Buffer]).
References
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Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer Netherlands. Retrieved from[Link]
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Environmental Protection Agency (EPA) / OECD. (1996). Product Properties Test Guidelines OPPTS 830.7550 Partition Coefficient (n-Octanol/Water), Shake Flask Method. Regulations.gov. Retrieved from[Link]
